molecular formula C18H15F3N4O3S B2990868 N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034342-13-5

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2990868
CAS No.: 2034342-13-5
M. Wt: 424.4
InChI Key: OUEWQSIYNDQJGG-UHFFFAOYSA-N
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Description

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
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Biological Activity

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C19H20N4O3S
Molecular Weight : 384.5 g/mol
CAS Number : 2034342-07-7

The compound features a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which are known to enhance its pharmacological properties. The unique structural components play critical roles in modulating various biological pathways.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is accomplished through the reaction of hydrazine with a suitable diketone.
  • Formation of the Thiophene Ring : Achieved via the Paal-Knorr synthesis method.
  • Linking the Rings : The ethyl chain is introduced through an alkylation reaction.
  • Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties due to its antioxidant capabilities.
  • Ion Channel Modulation : It has shown promise in modulating ion channels such as TRPM8, which are involved in thermosensation and pain pathways, suggesting potential applications in pain management .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

StudyFindings
Karrouchi et al. (2018)Pyrazole derivatives show a wide range of pharmacological activity including analgesic and anti-inflammatory effects .
Vijesh et al. (2013)Compounds with pyrazole and thiophene moieties exhibit antimicrobial activity .
Dawood et al. (2013)Some pyrazole derivatives have shown anticancer activity .

Potential Applications

The unique structural features of this compound suggest it could be developed into therapeutic agents targeting:

  • Pain Management : Through TRPM8 modulation.
  • Neurodegenerative Diseases : Via antioxidant action.
  • Inflammatory Conditions : Due to anti-inflammatory properties.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-14-4-2-13(3-5-14)24-17(27)16(26)22-10-15(12-6-9-29-11-12)25-8-1-7-23-25/h1-9,11,15H,10H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEWQSIYNDQJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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